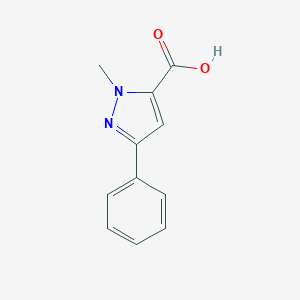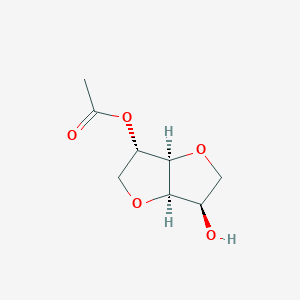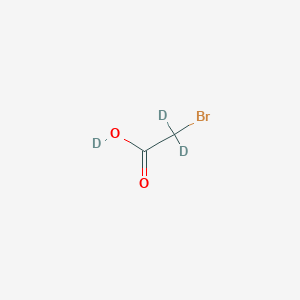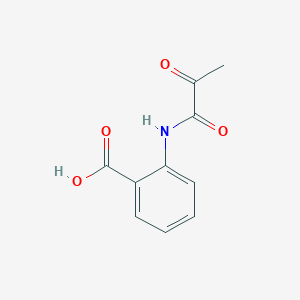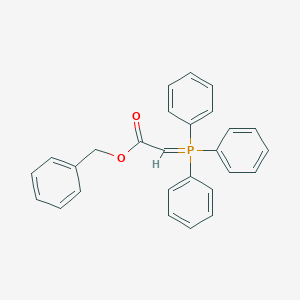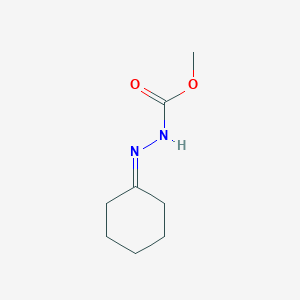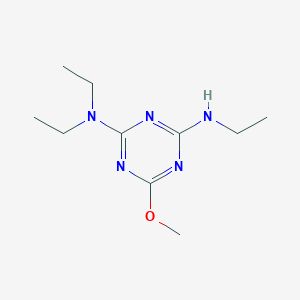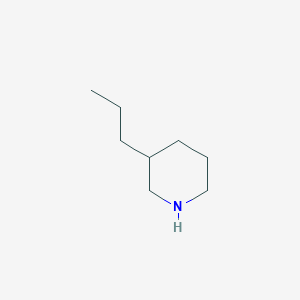
Chlorphoxim
Overview
Description
Chlorphoxim is an insecticide used as a crop protection active ingredient . It is known to be a broad-spectrum and highly effective pesticide .
Physical And Chemical Properties Analysis
Chlorphoxim has a molecular weight of 332.74 g/mol . Its molecular formula is C12H14ClN2O3PS . Unfortunately, the search results do not provide further details about its physical and chemical properties.
Scientific Research Applications
Neurotoxicity Studies
Chlorphoxim has been used in neurotoxicity studies, particularly with zebrafish embryos . The compound has been found to induce neurotoxicity in zebrafish embryos through the activation of oxidative stress . It was observed that exposure to high concentrations of chlorphoxim resulted in nervous system damage, swimming behavior alteration, and acetylcholinesterase (AChE) inhibition .
Oxidative Stress Research
Chlorphoxim exposure significantly increases oxidative stress in zebrafish embryos by inhibiting antioxidant enzymes (SOD and CAT) and activating reactive oxygen species (ROS) . This has contributed to a more comprehensive understanding of the safety use of organophosphorus pesticides .
Apoptosis Research
Chlorphoxim exposure induces apoptosis by enhancing the expression of apoptotic genes (Bax, Bcl2, and p53) . This has provided insights into the mechanisms of apoptosis induced by organophosphorus pesticides .
Pesticide Efficacy Studies
Chlorphoxim is a highly effective organophosphorus pesticide, which has been widely used for many years in defense against black-fly, mosquitoes, and other agriculture insects . Its efficacy has been a subject of research in the field of pest control .
Environmental Toxicology
With the wide use of Chlorphoxim in agricultural practice, its residue is frequently detected in water . Studies have been conducted to understand its potential toxicity to aquatic life .
Malaria Vector Control
Chlorphoxim has been used in trials to control Anopheles albimanus, a malaria vector . The efficacy of Chlorphoxim in controlling this vector has been a subject of research .
Future Directions
Research has shown that Chlorphoxim exposure led to severe neurotoxicity to zebrafish embryos . This contributes to a more comprehensive understanding of the safety use of the organophosphorus pesticide. Future research could focus on further elucidating the toxicological profile of Chlorphoxim and developing safer use guidelines.
Mechanism of Action
- Chlorphoxim is an insecticide used as a crop protection active ingredient .
- It also acts as a cholinesterase inhibitor and a neurotoxin .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN2O3PS/c1-3-16-19(20,17-4-2)18-15-12(9-14)10-7-5-6-8-11(10)13/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRUMZWUHSLJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057979 | |
| Record name | Chlorphoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide | |
CAS RN |
14816-20-7 | |
| Record name | Chlorphoxim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14816-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphoxim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorphoxim | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Chlorphoxim exert its insecticidal effect?
A1: Chlorphoxim acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately paralysis and death in insects. []
Q2: Are there any other biological effects of Chlorphoxim observed in research?
A2: Beyond AChE inhibition, studies have shown that Chlorphoxim exposure can induce oxidative stress in zebrafish embryos, leading to neurotoxicity. [] This toxicity is characterized by nervous system damage, altered swimming behavior, and abnormal expression of neural-related genes. []
Q3: What is the molecular formula and weight of Chlorphoxim?
A3: The molecular formula of Chlorphoxim is C12H15ClN3O3PS, and its molecular weight is 363.8 g/mol.
Q4: How does the structure of Chlorphoxim contribute to its insecticidal activity?
A5: The presence of a phosphorus atom with a double bond to either an oxygen or sulfur atom is characteristic of organophosphate insecticides like Chlorphoxim. [] This structural feature is crucial for binding to and inhibiting AChE. Modifications to the structure, particularly around the phosphorus center, can significantly impact the potency and selectivity of the insecticide. []
Q5: Has resistance to Chlorphoxim been observed in insect populations?
A6: Yes, resistance to Chlorphoxim has been documented in Simulium damnosum, the black fly vector of onchocerciasis. This resistance is often seen in conjunction with resistance to temephos, another organophosphate insecticide. [, ]
Q6: What are the potential mechanisms behind this resistance?
A7: Research suggests that increased esterase activity in resistant strains might contribute to both temephos and Chlorphoxim resistance. [] This increased activity could lead to faster detoxification of the insecticides, rendering them less effective.
Q7: What are the known toxicological effects of Chlorphoxim?
A8: Chlorphoxim, like other organophosphates, is a neurotoxin that primarily targets AChE. [, ] Studies on zebrafish embryos highlight its potential to induce oxidative stress and apoptosis, leading to neurotoxicity. []
Q8: What research models have been used to study the efficacy of Chlorphoxim?
A8: Research on Chlorphoxim utilizes a variety of models, including:
- Laboratory bioassays: To assess its toxicity on different insect species, such as Simulium larvae [, , ] and Attagenus larvae. []
- Field trials: Open-field trials have been conducted to evaluate Chlorphoxim's effectiveness in controlling fleas on rodents. [, ]
- Zebrafish embryos: Used to study Chlorphoxim-induced neurotoxicity and the potential protective effects of antioxidants. []
Q9: How is Chlorphoxim analyzed in various matrices?
A10: Gas-liquid chromatography (GLC) has been employed for the analysis of Chlorphoxim residues in water and fish. [, ] This method involves extraction and often derivatization to enhance detection sensitivity.
Q10: What is the environmental fate of Chlorphoxim?
A11: While specific data on Chlorphoxim's degradation kinetics may be limited, research suggests organophosphates, in general, undergo hydrolysis and photolysis in the environment. []
Q11: Are there any alternatives to Chlorphoxim for insect control?
A11: The search for Chlorphoxim alternatives is ongoing, especially due to emerging resistance. Researchers are exploring:
- Other organophosphates: Compounds like temephos, pirimiphos-methyl, and chlorpyrifos have been investigated. [, , , ]
- Pyrethroids: These insecticides, such as permethrin and deltamethrin, offer a different mode of action. [, , , ]
- Carbamates: Propoxur is one carbamate insecticide considered as a potential alternative. [, , ]
- Biological control agents: Bacillus thuringiensis H-14 is a bacterial larvicide explored for Simulium control. [, ]
Q12: What factors drive the search for Chlorphoxim alternatives?
A13: * Resistance development: The emergence of Chlorphoxim resistance in insect populations necessitates the identification of effective alternatives. []* Environmental concerns: The potential for non-target effects on aquatic organisms drives the search for insecticides with reduced environmental impact. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




